N-(4-fluorobenzyl)-5-nitro-1H-indazole-7-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-5-nitro-1H-indazole-7-carboxamide, also known as Compound 10, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of indazole-based inhibitors and has been shown to possess potent inhibitory activity against a variety of enzymes and proteins.
Mechanism of Action
N-(4-fluorobenzyl)-5-nitro-1H-indazole-7-carboxamide 10 inhibits the activity of enzymes and proteins by binding to their active sites and preventing substrate binding or catalytic activity. The exact mechanism of action of N-(4-fluorobenzyl)-5-nitro-1H-indazole-7-carboxamide 10 is not fully understood and requires further investigation. However, it is believed that the compound interacts with specific amino acid residues in the active site of the target enzyme or protein, leading to inhibition of its activity.
Biochemical and physiological effects:
N-(4-fluorobenzyl)-5-nitro-1H-indazole-7-carboxamide 10 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit the activity of GSK-3β, which is involved in the regulation of glucose metabolism and insulin signaling. Furthermore, N-(4-fluorobenzyl)-5-nitro-1H-indazole-7-carboxamide 10 has been shown to have anti-inflammatory activity by inhibiting the activity of PKC, which is involved in the regulation of inflammatory responses.
Advantages and Limitations for Lab Experiments
N-(4-fluorobenzyl)-5-nitro-1H-indazole-7-carboxamide 10 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have potent inhibitory activity against a variety of enzymes and proteins, making it a potential lead compound for drug development. However, there are also limitations to the use of N-(4-fluorobenzyl)-5-nitro-1H-indazole-7-carboxamide 10 in lab experiments. It may have off-target effects on other enzymes or proteins, which could complicate data interpretation. Furthermore, the exact mechanism of action of N-(4-fluorobenzyl)-5-nitro-1H-indazole-7-carboxamide 10 is not fully understood, which could limit its potential applications.
Future Directions
There are several future directions for the study of N-(4-fluorobenzyl)-5-nitro-1H-indazole-7-carboxamide 10. One potential direction is to investigate its potential applications in drug development, particularly in the development of anti-cancer drugs. Another direction is to further investigate its mechanism of action and identify its specific targets in cells. Additionally, the development of more potent and selective inhibitors based on N-(4-fluorobenzyl)-5-nitro-1H-indazole-7-carboxamide 10 could lead to the discovery of new drugs for a variety of diseases.
Synthesis Methods
The synthesis of N-(4-fluorobenzyl)-5-nitro-1H-indazole-7-carboxamide 10 involves a multi-step process that includes the preparation of intermediates and the final coupling reaction. The starting material is 5-nitroindazole, which is reacted with 4-fluorobenzyl bromide to form the intermediate 4-fluorobenzyl-5-nitro-1H-indazole. This intermediate is then coupled with carboxylic acid to form the final product, N-(4-fluorobenzyl)-5-nitro-1H-indazole-7-carboxamide. The synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
N-(4-fluorobenzyl)-5-nitro-1H-indazole-7-carboxamide 10 has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been shown to possess potent inhibitory activity against a variety of enzymes and proteins, including protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). These enzymes and proteins are involved in various cellular processes and are potential targets for drug development. N-(4-fluorobenzyl)-5-nitro-1H-indazole-7-carboxamide 10 has also been studied for its potential anti-cancer activity and has shown promising results in preclinical studies.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-nitro-1H-indazole-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O3/c16-11-3-1-9(2-4-11)7-17-15(21)13-6-12(20(22)23)5-10-8-18-19-14(10)13/h1-6,8H,7H2,(H,17,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTAARWDEGQFPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=CC3=C2NN=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-5-nitro-1H-indazole-7-carboxamide |
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